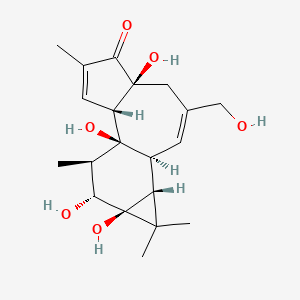
Methylene Blue, zinc chloride double salt
Descripción general
Descripción
Methylene Blue, zinc chloride double salt is a heterocyclic aromatic chemical compound used primarily as a cationic dye. It is known for its vivid blue color and is widely used in various staining protocols for microscopic evaluation in fields such as bacteriology, botany, and histology . The compound has the empirical formula C16H18ClN3S · 0.5ZnCl2 · xH2O and a molecular weight of 388.00 (anhydrous basis) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylene Blue, zinc chloride double salt can be synthesized through the oxidation of N,N-dimethyl-p-phenylenediamine in the presence of sodium thiosulfate and an acid . The process involves several steps:
- Conversion of N,N-dimethyl-p-phenylenediamine to 2-amino-5-dimethylaminophenyl thiosulfonic acid using manganese dioxide and sodium thiosulfate.
- Further oxidation and cyclization of the intermediate with manganese dioxide and N,N-dimethylaniline to form indamine-thiosulfonic acid.
- Final oxidation and cyclization with manganese dioxide and copper sulfate to produce Methylene Blue, which can be isolated as the zinc chloride double salt .
Industrial Production Methods
Industrial production of this compound typically involves the use of manganese dioxide as the oxidizing agent, avoiding the use of toxic dichromates . The reaction mixture is clarified at elevated temperatures (50°C to 100°C) to remove insolubles, and the pH is adjusted to around 5-6 using an alkalizing agent such as caustic soda .
Análisis De Reacciones Químicas
Types of Reactions
Methylene Blue, zinc chloride double salt undergoes various chemical reactions, including:
Oxidation: It can act as a redox indicator in analytical chemistry.
Reduction: The compound can be reduced to leucomethylene blue under certain conditions.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, copper sulfate.
Reducing Agents: Sodium thiosulfate, hydrogen sulfide.
Acids and Bases: Hydrochloric acid, caustic soda.
Major Products Formed
Leucomethylene Blue: Formed through reduction.
Indamine-Thiosulfonic Acid: An intermediate in the synthesis of Methylene Blue.
Aplicaciones Científicas De Investigación
Methylene Blue, zinc chloride double salt has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator and in various staining protocols.
Biology: Employed in staining protocols for microscopic evaluation of biological samples.
Medicine: Investigated for its potential neuroprotective, antidepressant, and anxiolytic properties.
Industry: Utilized in the textile industry as a dye and in the paper industry for coloring.
Mecanismo De Acción
Methylene Blue, zinc chloride double salt exerts its effects through several mechanisms:
Binding to RNA: It can bind, neutralize, and crosslink with RNA, causing co-precipitation of ribosomal and residual RNA with mitochondria and ferritin masses.
Inhibition of Guanylate Cyclase: It inhibits guanylate cyclase, decreasing cyclic guanosine monophosphate (cGMP) and vascular smooth muscle relaxation.
Stabilization of Mitochondrial Function: It stabilizes mitochondrial function and modulates the generation of reactive oxygen species.
Comparación Con Compuestos Similares
Methylene Blue, zinc chloride double salt can be compared with other similar compounds:
New Methylene Blue N zinc chloride double salt: Similar in structure but used primarily as a photosensitizer for in vitro photodynamic inactivation of plant-pathogenic fungi.
1,9-Dimethyl-Methylene Blue zinc chloride double salt: Used for the quantification of sulfated glycosaminoglycans.
Methylene Blue zinc chloride double salt monohydrate: Another variant with similar applications.
These compounds share similar staining and dyeing properties but differ in specific applications and molecular structures.
Propiedades
IUPAC Name |
dichlorozinc;[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H18N3S.4ClH.Zn/c2*1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;;;;/h2*5-10H,1-4H3;4*1H;/q2*+1;;;;;+2/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMOXJPZQMCQGD-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-].[Cl-].Cl[Zn]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36Cl4N6S2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26283-09-0 | |
| Record name | Methylene Blue, zinc chloride double salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026283090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-Bis(dimethylamino)phenazathionium chloride, zinc chloride double salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-((6-methylbenzo[d]thiazol-2-yl)amino)-5-oxopentanoic acid](/img/structure/B3422615.png)


![3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)propenal](/img/structure/B3422639.png)



![[4-(Acetyloxymethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl acetate](/img/structure/B3422667.png)



